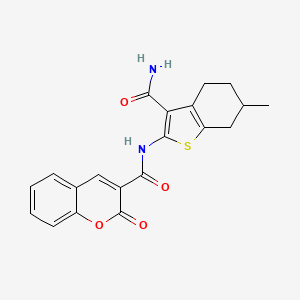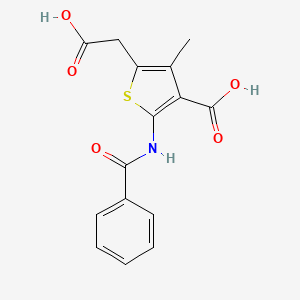
1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-phenylpiperazine is a complex organic compound that features a piperazine ring substituted with a phenyl group and a sulfonyl group attached to a brominated methoxy-methylbenzene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-phenylpiperazine typically involves multiple steps. One common route includes the bromination of 2-methoxy-4-methylbenzenesulfonyl chloride followed by the reaction with phenylpiperazine.
Bromination: The starting material, 2-methoxy-4-methylbenzenesulfonyl chloride, is brominated using bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.
Coupling Reaction: The brominated intermediate is then reacted with 4-phenylpiperazine in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is typically conducted in an organic solvent like dichloromethane or toluene under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-phenylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: The phenylpiperazine moiety can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Aplicaciones Científicas De Investigación
1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-phenylpiperazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-phenylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, while the piperazine ring can enhance binding affinity. The bromine atom may also play a role in modulating the compound’s reactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-methoxy-4-methylbenzenesulfonyl chloride
- 4-Phenylpiperazine
- 2-Methoxy-4-methylbenzenesulfonyl chloride
Uniqueness
1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-phenylpiperazine is unique due to its combined structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C18H21BrN2O3S |
|---|---|
Peso molecular |
425.3 g/mol |
Nombre IUPAC |
1-(5-bromo-2-methoxy-4-methylphenyl)sulfonyl-4-phenylpiperazine |
InChI |
InChI=1S/C18H21BrN2O3S/c1-14-12-17(24-2)18(13-16(14)19)25(22,23)21-10-8-20(9-11-21)15-6-4-3-5-7-15/h3-7,12-13H,8-11H2,1-2H3 |
Clave InChI |
RGMGLBFCLZHJAQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1Br)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6-(Methylamino)pyridin-3-yl]methanol](/img/structure/B12117580.png)

![N-tert-Butylbenzo[d]thiazol-2-amine](/img/structure/B12117589.png)



![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B12117610.png)



![Benzenamine, 2-[3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]-](/img/structure/B12117632.png)

![4-(4-ethoxyphenyl)-3-[(3-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B12117641.png)

